molecular formula C17H20N2O3S2 B4586423 2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B4586423
M. Wt: 364.5 g/mol
InChI Key: XGKOXCSJBBMZFR-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with a complex structure that includes both sulfanyl and sulfonamide functional groups

Scientific Research Applications

2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Ethylsulfanyl Group: This step involves the reaction of ethyl mercaptan with a suitable halide to form the ethylsulfanyl group.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with an amine.

    Coupling of the Sulfamoylphenyl Group: The final step involves coupling the sulfamoylphenyl group to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt normal biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethylsulfanyl-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-yl-triphenylphosphonium iodide
  • 2-(ethylsulfanyl)ethanol

Uniqueness

2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its combination of sulfanyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-23-16-6-4-3-5-15(16)17(20)19-12-11-13-7-9-14(10-8-13)24(18,21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKOXCSJBBMZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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